N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide
Overview
Description
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide is 313.19026037 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gene Expression Inhibition
Research into the structure-activity relationship of compounds inhibiting NF-kappaB and AP-1 transcription factors indicates potential applications in gene expression regulation. Modifications of the pyrimidine portion of related compounds have shown varying degrees of activity, highlighting the critical role of specific substituents in biological activity. This suggests that N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide could be explored for its effects on transcription factor-mediated gene expression, potentially offering avenues for the development of novel therapeutic agents (Palanki et al., 2000).
Heterocyclic Synthesis
The compound's structure lends itself to heterocyclic chemistry applications, where it may serve as a precursor or intermediate in the synthesis of fused ring structures, such as thienopyridines and other heterocyclic compounds. This area of research is crucial for the discovery of new materials and pharmaceuticals, suggesting that N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide could play a role in the synthesis of novel heterocyclic compounds with potential therapeutic value (Harb et al., 2006).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives, structurally related to pyrimidinyl compounds, have been evaluated for their anticancer and anti-5-lipoxygenase activities. This research suggests that similar compounds could be synthesized and assessed for their potential as anticancer or anti-inflammatory agents, providing a foundation for further exploration of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide in these therapeutic areas (Rahmouni et al., 2016).
Antifilarial Activity
The synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines and their evaluation for antifilarial activity highlight another potential research application. Though the specific activities of these compounds were targeted at filarial infections, the structural similarities suggest that N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide could also be investigated for its utility in antiparasitic drug development (Angelo et al., 1983).
Histone Deacetylase Inhibition
Compounds with pyrimidinylamino moieties have been identified as histone deacetylase inhibitors, a class of compounds that hold promise for cancer treatment due to their ability to modulate gene expression. This suggests a potential application for N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide in the research and development of new cancer therapeutics (Zhou et al., 2008).
Properties
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-6-16(23)21-14-9-7-13(8-10-14)20-15-11-12(3)19-17(22-15)18-5-2/h7-11H,4-6H2,1-3H3,(H,21,23)(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHIFERMNUZHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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